5-Methylcyclohexane-1,2,3,4-tetrol
Overview
Description
5-Methylcyclohexane-1,2,3,4-tetrol is a useful research compound. Its molecular formula is C7H14O4 and its molecular weight is 162.18 g/mol. The purity is usually 95%.
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Scientific Research Applications
Selective Extraction of Pyridines : TETROL is an efficient host compound for forming inclusion complexes with pyridine and methylpyridines, enabling selective extraction of pyridines from mixtures (Barton et al., 2013).
Inclusion of Methylcyclohexanones : It effectively includes cyclohexanone and methylcyclohexanones, particularly in their higher energy axial methyl conformations. This unique inclusion property demonstrates its potential in host-guest chemistry (Barton et al., 2015).
Methylcyclohexane Combustion Chemistry : A kinetic model of methylcyclohexane combustion developed in one study identifies intermediates and formation channels of toluene and benzene, crucial for understanding its combustion in fuel surrogates (Wang et al., 2014).
Host-Guest Complexes for Methylcyclohexanones : TETROL forms host-guest complexes with 3- and 4-methylcyclohexanones in their energetically unfavorable axial conformations (Barton et al., 2014).
Discovery in Plant Extracts : Oxygenated cyclohexanes, including TETROL derivatives, were identified in plant extracts of Piper species, suggesting their potential as new plant extracts (Taneja et al., 1991).
Behavior Change in Host Compound : TETROL exhibits a preference change for isomeric methylcyclohexanone guests when exposed to unsubstituted cyclohexanone, indicating a discriminatory behavior change (Barton et al., 2017).
Methylcyclohexane Dehydrogenation Catalysts : Research highlights the need for catalysts in methylcyclohexane dehydrogenation, particularly for low-temperature, high-pressure applications. This has potential industrial applications in the methylcyclohexane-toluene-hydrogen cycle (Meng et al., 2021).
properties
IUPAC Name |
5-methylcyclohexane-1,2,3,4-tetrol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O4/c1-3-2-4(8)6(10)7(11)5(3)9/h3-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJYMNZLKFABJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(C(C1O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylcyclohexane-1,2,3,4-tetrol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
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